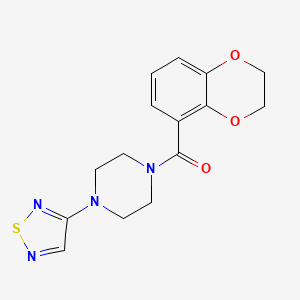
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5,6,7-tetrahidro-2,1-benzoxazol-3-il)ciclopenta-3-eno-1-carboxamida es un compuesto orgánico complejo con una estructura única que incluye un anillo de benzoxazol fusionado con un anillo de ciclopenceno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4,5,6,7-tetrahidro-2,1-benzoxazol-3-il)ciclopenta-3-eno-1-carboxamida típicamente involucra los siguientes pasos:
Formación del anillo de benzoxazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del anillo de ciclopenceno: Este paso implica la reacción del intermedio de benzoxazol con derivados de ciclopenceno en condiciones controladas.
Reacción de amidación:
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad para escalar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4,5,6,7-tetrahidro-2,1-benzoxazol-3-il)ciclopenta-3-eno-1-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica o electrófila se pueden llevar a cabo utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Agentes halogenantes como cloruro de tionilo para la sustitución electrófila.
Principales productos formados
Oxidación: Formación de derivados oxidados con grupos funcionales adicionales.
Reducción: Formación de derivados reducidos con estructuras simplificadas.
Sustitución: Formación de derivados sustituidos con grupos funcionales variados.
Aplicaciones Científicas De Investigación
N-(4,5,6,7-tetrahidro-2,1-benzoxazol-3-il)ciclopenta-3-eno-1-carboxamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor de enzimas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4,5,6,7-tetrahidro-2,1-benzoxazol-3-il)ciclopenta-3-eno-1-carboxamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando los efectos biológicos deseados. Se requieren estudios detallados para dilucidar los mecanismos moleculares y vías exactos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
- (4,5,6,7-tetrahidro-1,2-benzoxazol-3-il)metanol
- 2-Fluoro-N-(4,5,6,7-tetrahidro-2,1-benzoxazol-3-il)benzamida
Unicidad
N-(4,5,6,7-tetrahidro-2,1-benzoxazol-3-il)ciclopenta-3-eno-1-carboxamida es única debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de un anillo de benzoxazol con un anillo de ciclopenceno y un grupo carboxamida lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c16-12(9-5-1-2-6-9)14-13-10-7-3-4-8-11(10)15-17-13/h1-2,9H,3-8H2,(H,14,16) |
Clave InChI |
VVMNWSQPDLQEBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NOC(=C2C1)NC(=O)C3CC=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12263167.png)
![2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B12263171.png)
![2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B12263179.png)
![5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263182.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole](/img/structure/B12263190.png)


![4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12263205.png)
![5-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263210.png)
![4-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263218.png)
![N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263226.png)
![3-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263236.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263247.png)
![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)
